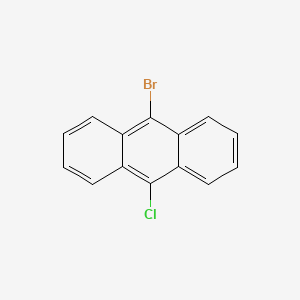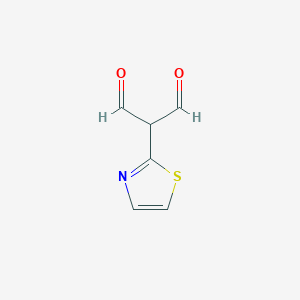
Smoke Yellow
Overview
Description
“Smoke Yellow” is a compound primarily used in military and industrial applications for creating yellow smoke signals. It is known for its vibrant yellow color and is often used in signaling devices such as hand-held signals and smoke grenades. The compound is typically composed of a dye, an oxidizer, and a fuel, which together produce the characteristic yellow smoke when ignited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Smoke Yellow involves the synthesis of the dye component, which is often an anthraquinone dye such as benzanthrone or vat yellow 4. These dyes are synthesized through a series of chemical reactions involving aromatic hydrocarbons. The synthetic route typically includes nitration, reduction, and coupling reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves the mixing of the dye with an oxidizer such as potassium chlorate and a fuel like lactose. The mixture is then processed to form a stable powder that can be used in smoke-generating devices. The production process must ensure that the components are evenly distributed to achieve consistent smoke output and color.
Chemical Reactions Analysis
Types of Reactions
Smoke Yellow undergoes several types of chemical reactions, including:
Oxidation: The oxidizer in the mixture, such as potassium chlorate, reacts with the fuel to produce heat and gas, which vaporizes the dye.
Reduction: The dye itself may undergo reduction reactions during synthesis.
Substitution: Aromatic substitution reactions are involved in the synthesis of the dye component.
Common Reagents and Conditions
Oxidizers: Potassium chlorate, potassium nitrate.
Fuels: Lactose, sucrose.
Dyes: Benzanthrone, vat yellow 4.
Conditions: High temperatures (around 200°C) are required to initiate the oxidation reactions.
Major Products
The major product of the reaction is the yellow smoke, which consists of fine particles of the dye dispersed in the air. Other by-products may include gases such as carbon dioxide and water vapor.
Scientific Research Applications
Smoke Yellow has several scientific research applications, including:
Chemistry: Used in studies of combustion and pyrotechnic reactions.
Biology: Investigated for its potential effects on plant growth and seed germination.
Medicine: Explored for its potential use in medical signaling devices.
Industry: Used in the development of environmentally sustainable smoke formulations.
Mechanism of Action
The mechanism by which Smoke Yellow exerts its effects involves the rapid oxidation of the fuel by the oxidizer, producing heat and gas. This heat vaporizes the dye, which then condenses into fine particles that form the visible yellow smoke. The molecular targets and pathways involved include the combustion of the fuel and the vaporization of the dye.
Comparison with Similar Compounds
Similar Compounds
Vat Yellow 4: Another anthraquinone dye used in smoke formulations.
Solvent Yellow 33: A quinoline dye used as an environmentally sustainable alternative.
Uniqueness
Smoke Yellow is unique in its ability to produce a highly visible yellow smoke with minimal environmental impact. The use of specific dyes and oxidizers ensures that the smoke is both vibrant and stable, making it ideal for signaling applications.
Properties
IUPAC Name |
9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFUTGPSFHEVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296625 | |
| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2233-88-7 | |
| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/structure/B3253374.png)


